3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine
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Overview
Description
3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique physicochemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms can significantly alter the biological activity and stability of organic molecules, making them more effective in their applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to produce fluoropyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature to yield 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The production methods are designed to maximize yield and purity while minimizing the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield fluorinated pyridine oxides, while reduction could produce fluorinated pyridine alcohols.
Scientific Research Applications
3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to increased potency and selectivity in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-bromopyridine: Another fluorinated pyridine derivative with similar chemical properties.
2,3,5-Trifluoropyridine: A trifluorinated pyridine with enhanced stability and biological activity.
Uniqueness
3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both fluorine and piperidine moieties in the molecule can lead to unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-methylidenepiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-9-3-2-4-15(8-9)12(16)10-5-11(13)7-14-6-10/h5-7H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIUQAFRDJWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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